molecular formula C25H24N2O2 B5589107 4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone

4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone

Cat. No. B5589107
M. Wt: 384.5 g/mol
InChI Key: MIFIOVJNFHYVJR-UHFFFAOYSA-N
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Description

"4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone" is a complex organic molecule that falls within the category of piperazinones, compounds known for their diverse chemical and biological properties. The interest in such molecules predominantly arises from their structural uniqueness and potential pharmacological activities.

Synthesis Analysis

The synthesis of similar complex piperazinone derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of triazole derivatives from ester ethoxycarbonylhydrazones and primary amines through a sequence of reactions highlights the complexity and versatility of synthetic routes for such compounds (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of piperazinone derivatives, including "4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone," often features a blend of flat and non-planar geometries due to the presence of aromatic systems and the piperazinone core. X-ray crystallography studies provide insights into these conformations, showing how conjugation and substituent effects influence the overall geometry (Nesterov et al., 2003).

Chemical Reactions and Properties

Piperazinone derivatives undergo various chemical reactions, including N-alkylation, acylation, and nucleophilic substitutions, reflecting their reactive nature. The functional groups attached to the piperazinone core significantly impact the chemical behavior, allowing for a wide range of modifications and reactivity patterns. For example, the synthesis and reactivity of dihydropyrimidinone derivatives containing piperazine/morpholine moieties demonstrate the compounds' versatility (Bhat et al., 2018).

Physical Properties Analysis

The physical properties of "4-(3-biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone" and similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular architecture. The presence of aromatic rings and the piperazinone core affects these properties, with studies revealing specific interactions, such as hydrogen bonding and π-π stacking, which stabilize their crystal structures (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are shaped by the molecular structure of the piperazinone derivatives. The electronic nature of the substituents and their placement on the aromatic systems or the piperazinone ring play crucial roles in determining the chemical behavior and reactivity of these compounds. The synthesis and study of various piperazine derivatives provide valuable data on their chemical properties and potential reactivity patterns (Kumar et al., 2017).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel compounds, including those related to piperazine derivatives, have been synthesized and tested for their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized a series of 1,2,4-triazole derivatives and evaluated their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis Techniques

  • Research by Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones using N-acyliminium ion chemistry, showcasing advanced techniques in chemical synthesis that could be applicable to the synthesis of complex piperazine-related compounds (Veerman et al., 2003).

Application in Drug Development

  • Some studies have investigated the synthesis of compounds with potential therapeutic applications. For example, the work by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker delved into the development of potent bacterial biofilm and MurB inhibitors, highlighting the therapeutic potential of such compounds in addressing bacterial resistance (Mekky & Sanad, 2020).

Polymer Synthesis

  • Hattori and Kinoshita (1979) explored the syntheses of polyamides containing theophylline and thymine, demonstrating the use of piperazine-related compounds in creating polymers with potential applications in materials science and engineering (Hattori & Kinoshita, 1979).

properties

IUPAC Name

5-methyl-1-(3-methylphenyl)-4-(3-phenylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2/c1-18-8-6-13-23(14-18)27-16-19(2)26(17-24(27)28)25(29)22-12-7-11-21(15-22)20-9-4-3-5-10-20/h3-15,19H,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFIOVJNFHYVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Biphenylylcarbonyl)-5-methyl-1-(3-methylphenyl)-2-piperazinone

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